molecular formula C17H12ClFN2OS B2872271 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1787878-82-3

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2872271
CAS No.: 1787878-82-3
M. Wt: 346.8
InChI Key: RBCRCMGLTNJMAH-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, along with a pyridine ring attached via a methylene bridge to a thiophene ring. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The starting material, 2-chloro-4-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: The pyridine ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of extended aromatic systems with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzamide core, along with the pyridine and thiophene rings, suggests possible interactions with various biological targets, including enzymes and receptors. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the thiophene ring, which may result in different electronic properties and biological activities.

    2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with the thiophene ring in a different position, potentially affecting its reactivity and interactions.

    2-chloro-4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Contains a furan ring instead of thiophene, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCRCMGLTNJMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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